Sulfonyl vs. Thioether: Hydrogen-Bond Acceptor Capacity Determines Protein Interaction Potential
The target compound contains a phenylsulfonyl group providing 5 total hydrogen-bond acceptors, while the thioether analog N-[2-(2-phenylpyrimidin-5-yl)ethyl]-3-(phenylsulfanyl)propanamide (CAS 2034513-01-2) provides only 4 H-bond acceptors [1][2]. The sulfonyl oxygens are strong acceptors capable of anchoring the ligand to catalytic lysine or arginine residues in kinase ATP-binding pockets, whereas the thioether sulfur is a very weak acceptor and cannot engage in equivalent polar interactions [3].
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 5 (PubChem computed) |
| Comparator Or Baseline | 4 (CAS 2034513-01-2, PubChem computed) |
| Quantified Difference | +1 H-bond acceptor (2 additional O atoms replacing 1 S atom) |
| Conditions | In silico computed property; PubChem Cactvs 3.4.8.24 |
Why This Matters
The extra hydrogen-bond acceptor capacity directly impacts the compound's ability to form key polar interactions with biological targets, making the sulfonyl-bearing target compound the mandatory choice for any assay where a sulfonyl pharmacophore is hypothesized.
- [1] PubChem. (n.d.). Compound Summary for CID 91813408 (Target compound). National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 5353372 (Thioether analog). National Center for Biotechnology Information. View Source
- [3] Kenny, P. W. (2022). Hydrogen-Bond Donors and Acceptors in Drug Design. Journal of Medicinal Chemistry, 65(5), 3835–3853. View Source
